molecular formula C8H11N3O B242249 2-amino-N-ethylnicotinamide

2-amino-N-ethylnicotinamide

Cat. No. B242249
M. Wt: 165.19 g/mol
InChI Key: SMOOYAZTCXIFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-ethylnicotinamide (2-AENA) is a small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-ethylnicotinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, reduce the production of pro-inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-amino-N-ethylnicotinamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and improving cognitive function. It has also been shown to have anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-N-ethylnicotinamide in lab experiments is its low toxicity and high purity. It can be easily synthesized and purified, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific diseases.

Future Directions

There are several future directions for research on 2-amino-N-ethylnicotinamide. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-N-ethylnicotinamide and its potential therapeutic applications in various diseases.

Synthesis Methods

2-amino-N-ethylnicotinamide can be synthesized through a multistep process involving the reaction of nicotinic acid with ethylenediamine, followed by reduction and acetylation. The purity of the final product can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-amino-N-ethylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration.

properties

Product Name

2-amino-N-ethylnicotinamide

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C8H11N3O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H2,9,11)(H,10,12)

InChI Key

SMOOYAZTCXIFNZ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(N=CC=C1)N

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)N

Origin of Product

United States

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